REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH2:8]Br)=[CH:6][N:5]=[C:4]([Cl:10])[CH:3]=1.C[N+]1([O-])CC[O:15]CC1>C(#N)C.CCOC(C)=O>[Br:1][C:2]1[C:7]([CH:8]=[O:15])=[CH:6][N:5]=[C:4]([Cl:10])[CH:3]=1
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1CBr)Cl
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel column chromatography (0-20% EtOAc/Hex gradient)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |